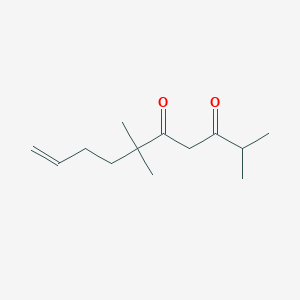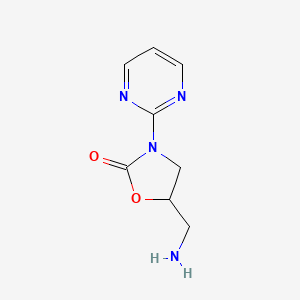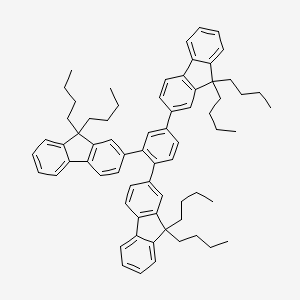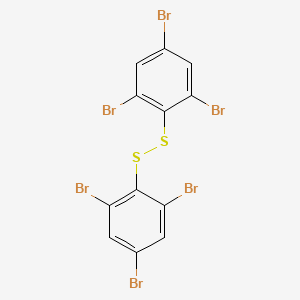
1,1'-Disulfanediylbis(2,4,6-tribromobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Disulfanediylbis(2,4,6-tribromobenzene): is a chemical compound with the molecular formula C12H4Br6S2 . It is characterized by the presence of two benzene rings, each substituted with three bromine atoms and connected by a disulfide bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis(2,4,6-tribromobenzene) typically involves the bromination of benzene derivatives followed by the formation of a disulfide bridge. One common method includes:
Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 2,4,6-tribromobenzene.
Disulfide Formation: The 2,4,6-tribromobenzene is then reacted with sulfur (S) or a sulfur-containing compound under controlled conditions to form the disulfide bridge, resulting in 1,1’-Disulfanediylbis(2,4,6-tribromobenzene).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Disulfanediylbis(2,4,6-tribromobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The disulfide bridge can be oxidized to form sulfoxides or sulfones, or reduced to form thiols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the disulfide bridge.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Aplicaciones Científicas De Investigación
1,1’-Disulfanediylbis(2,4,6-tribromobenzene) has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other brominated compounds and in studies involving disulfide chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of 1,1’-Disulfanediylbis(2,4,6-tribromobenzene) involves its interaction with molecular targets through its bromine atoms and disulfide bridge. The bromine atoms can participate in halogen bonding and other non-covalent interactions, while the disulfide bridge can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
Comparison
1,1’-Disulfanediylbis(2,4,6-tribromobenzene) is unique due to the presence of the disulfide bridge, which imparts distinct chemical properties compared to other tribromobenzenes.
Propiedades
Número CAS |
492449-71-5 |
|---|---|
Fórmula molecular |
C12H4Br6S2 |
Peso molecular |
691.7 g/mol |
Nombre IUPAC |
1,3,5-tribromo-2-[(2,4,6-tribromophenyl)disulfanyl]benzene |
InChI |
InChI=1S/C12H4Br6S2/c13-5-1-7(15)11(8(16)2-5)19-20-12-9(17)3-6(14)4-10(12)18/h1-4H |
Clave InChI |
DADLWLATLOIROY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)SSC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


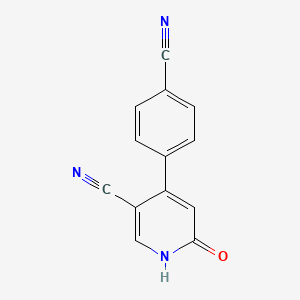
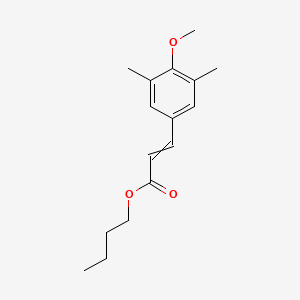

![N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide](/img/structure/B14230843.png)
![n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14230848.png)

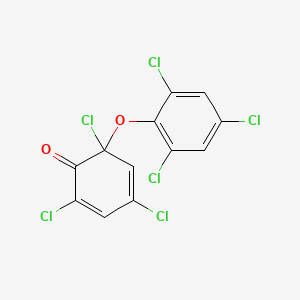
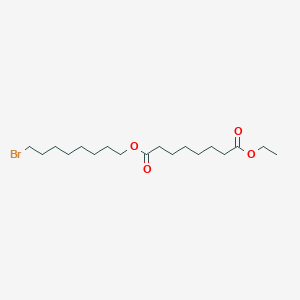
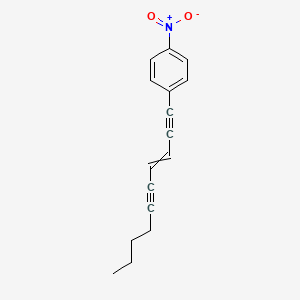
![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
